![molecular formula C26H22NOP B12883114 Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- CAS No. 212317-51-6](/img/structure/B12883114.png)
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is an organophosphorus compound that features a phosphine group attached to a benzylidene moiety, which is further connected to a 4-methoxyaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline typically involves the condensation of 2-(diphenylphosphino)benzaldehyde with 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in catalysis for various organic transformations.
Mecanismo De Acción
The mechanism of action of N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline largely depends on its role as a ligand. It coordinates with metal centers through the phosphine and imine groups, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets and pathways involved are specific to the type of metal complex and the reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Diphenylphosphino)benzylidene)cyclohexylamine
- N-(2-(Diphenylphosphino)benzylidene)benzylamine
Uniqueness
N-(2-(Diphenylphosphino)benzylidene)-4-methoxyaniline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and catalysis, offering different reactivity patterns compared to its analogs .
Propiedades
Número CAS |
212317-51-6 |
|---|---|
Fórmula molecular |
C26H22NOP |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3 |
Clave InChI |
IBFUUZLLVDAISF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




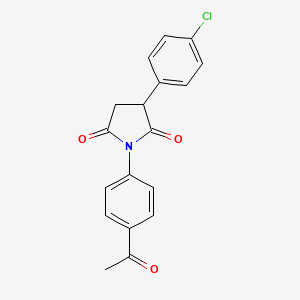
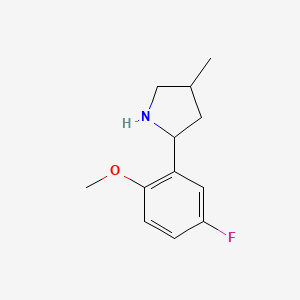
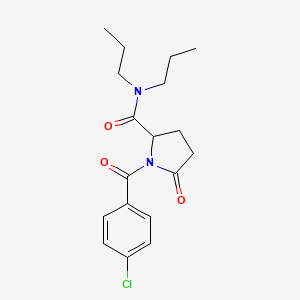
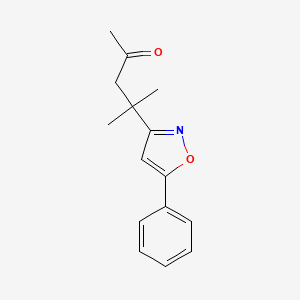
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
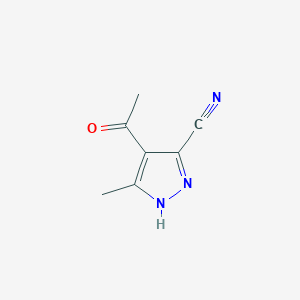

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
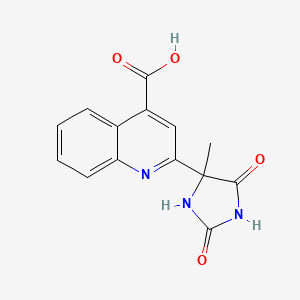
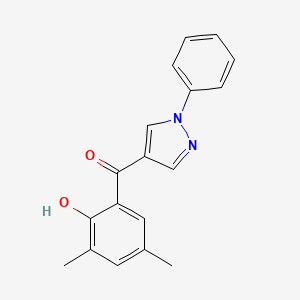
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)

